molecular formula C12H7ClN2O B2890829 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-76-0

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2890829
CAS No.: 338954-76-0
M. Wt: 230.65
InChI Key: DBJFQRXFABBYJM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 3-chlorophenyl group, a cyano group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 5-(3-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 5-(3-Bromophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-3-1-2-8(5-11)10-4-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFQRXFABBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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